RNase L FRET Activation Potency: Target Compound vs. Other HTS Hits from the Same Library
In the primary FRET-based RNA cleavage assay, N-(2-amino-4-methylphenyl)-2-methylpropanamide (designated Compound 3 in the original study) activated RNase L with an EC₅₀ of 33 µM [1]. This places it in the middle of the activity range relative to peers: the two most potent hits, Compound 1 and Compound 2, exhibited EC₅₀ values of 26 µM and 22 µM, respectively, while the remaining four hits (Compounds 4–7) showed EC₅₀ values ranging from 45 µM to 99 µM [1]. The compound thus offers a measurable potency advantage over the majority of the hit series, without the steep solubility limitations observed at higher concentrations for the more potent Compound 2.
| Evidence Dimension | In vitro RNase L activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 33 µM |
| Comparator Or Baseline | Compound 1: EC₅₀ = 26 µM; Compound 2: EC₅₀ = 22 µM; Compounds 4–7: EC₅₀ = 45–99 µM |
| Quantified Difference | 1.4-fold less potent than lead Compound 2; ≥1.4-fold more potent than Compounds 4–7 |
| Conditions | FRET-based RNA cleavage probe assay using recombinant human RNase L, 30 min incubation |
Why This Matters
For procurement decisions, this single-digit micromolar potency to the best-in-series compound combined with potentially superior solubility at higher concentrations justifies selecting this compound as a robust intermediate-activity chemical probe for RNase L pathway studies.
- [1] Thakur, C. S., Jha, B. K., Dong, B., Das Gupta, J., Silverman, K. M., Mao, H., Sawai, H., Nakamura, A. O., Banerjee, A. K., Gudkov, A., & Silverman, R. H. (2007). Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proceedings of the National Academy of Sciences, 104(23), 9585–9590. View Source
